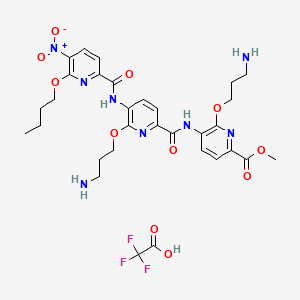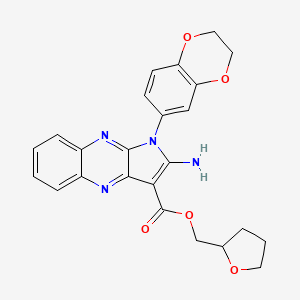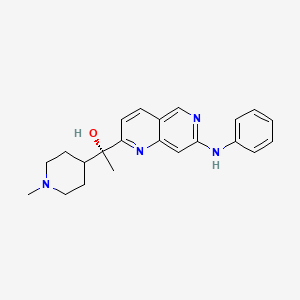
Cdk5-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK5-IN-3 is a highly potent and selective inhibitor of cyclin-dependent kinase 5 (CDK5). This compound demonstrates significant inhibition with IC50 values of 0.6 nM for CDK5/p25 and 18 nM for CDK2/CycA . This compound holds promise for further investigation in the context of autosomal dominant polycystic kidney disease research .
Preparation Methods
The preparation of CDK5-IN-3 involves synthetic routes and specific reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CDK5-IN-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CDK5-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of CDK5 and its effects on various cellular processes. In biology, this compound is used to investigate the role of CDK5 in neuronal function, including neurite outgrowth, neuron migration, and neuron degeneration . In medicine, this compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Mechanism of Action
CDK5-IN-3 exerts its effects by selectively inhibiting the activity of CDK5. CDK5 is a proline-directed serine/threonine protein kinase that plays a critical role in neuronal differentiation, migration, synaptogenesis, plasticity, neurotransmission, and apoptosis . The inhibition of CDK5 by this compound leads to the modulation of various cellular processes, including the regulation of the cytoskeleton, synaptic function, and cell survival . The molecular targets and pathways involved in the mechanism of action of this compound include the phosphorylation of specific substrates and the regulation of downstream signaling pathways .
Comparison with Similar Compounds
CDK5-IN-3 is unique in its high potency and selectivity for CDK5 inhibition. Similar compounds include other CDK inhibitors such as roscovitine, which inhibits multiple CDKs including CDK1, CDK2, CDK4, and CDK5 . this compound stands out due to its significantly lower IC50 value for CDK5 inhibition, making it a more potent and selective inhibitor . Other similar compounds include marine-derived CDK5 inhibitors, which have shown potential in cancer research .
Properties
Molecular Formula |
C22H26N4O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(1R)-1-(7-anilino-1,6-naphthyridin-2-yl)-1-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C22H26N4O/c1-22(27,17-10-12-26(2)13-11-17)20-9-8-16-15-23-21(14-19(16)25-20)24-18-6-4-3-5-7-18/h3-9,14-15,17,27H,10-13H2,1-2H3,(H,23,24)/t22-/m1/s1 |
InChI Key |
MLZPRAPIZUZUNO-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O |
Canonical SMILES |
CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


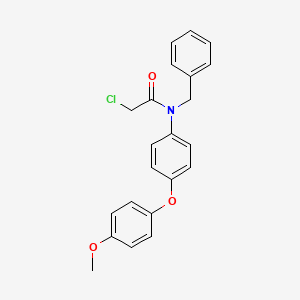
![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)

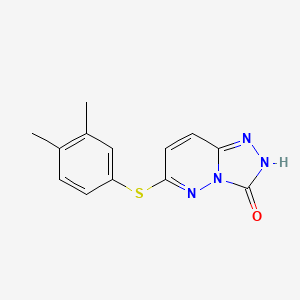
![(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone](/img/structure/B10831382.png)
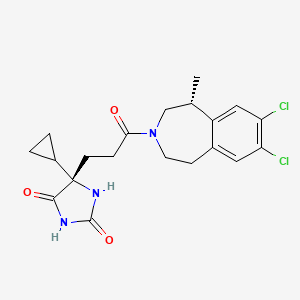
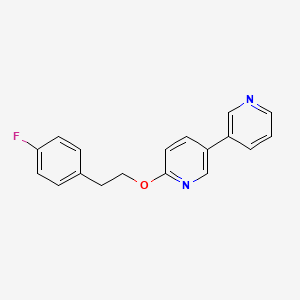
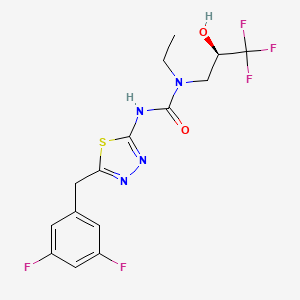
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831414.png)
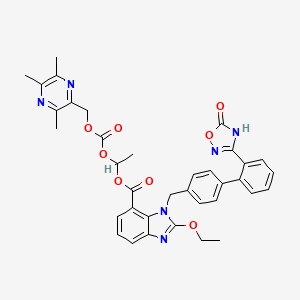
![3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B10831445.png)
